4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide
Overview
Description
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole core, a chlorinated benzamide group, and a 2-methylbenzyl substituent. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of the 2-Methylbenzyl Group: The benzimidazole intermediate is then alkylated using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Chlorination and Amidation: The final step involves the chlorination of the benzimidazole derivative followed by the reaction with 4-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated benzamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzimidazole core.
Scientific Research Applications
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide: Unique due to its specific substituents and potential biological activities.
Benzimidazole Derivatives: Compounds with similar core structures but different substituents, such as 2-methylbenzimidazole or 4-chlorobenzimidazole.
Benzamide Derivatives: Compounds with similar amide groups but different aromatic substituents, such as 4-chlorobenzamide or N-benzylbenzamide.
Uniqueness
The uniqueness of this compound lies in its combination of a benzimidazole core with a chlorinated benzamide group and a 2-methylbenzyl substituent
Properties
IUPAC Name |
4-chloro-N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-6-2-3-7-17(15)14-26-20-9-5-4-8-19(20)24-22(26)25-21(27)16-10-12-18(23)13-11-16/h2-13H,14H2,1H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBNJVSPLWDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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